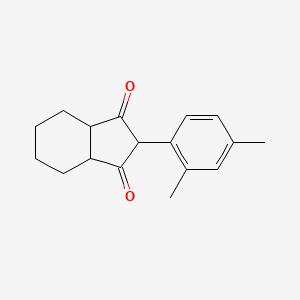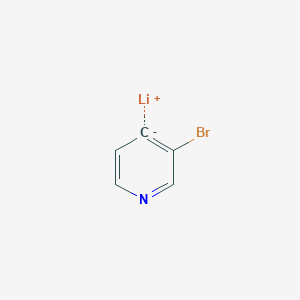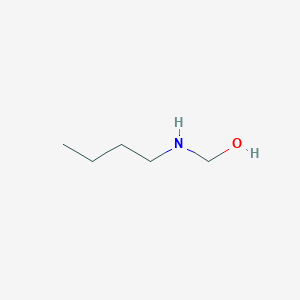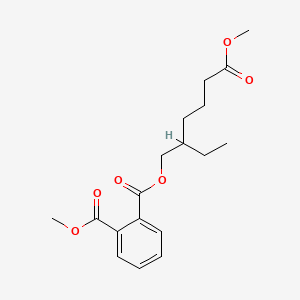
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Cyclization Reactions: These reactions can be catalyzed by acids or bases to form the indene ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylindene: Another indene derivative with similar chemical properties.
2-Methylindene: A compound with a similar structure but different substituents.
2,4-Dimethylphenylindene: A closely related compound with similar functional groups.
Uniqueness
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern and the resulting chemical properties
Propriétés
| 80036-11-9 | |
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenyl)-3a,4,5,6,7,7a-hexahydroindene-1,3-dione |
InChI |
InChI=1S/C17H20O2/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)17(15)19/h7-9,13-15H,3-6H2,1-2H3 |
Clé InChI |
NOCKITYDZOVXKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2C(=O)C3CCCCC3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)


![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)

![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)


